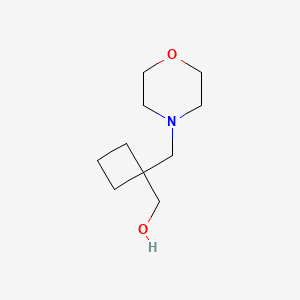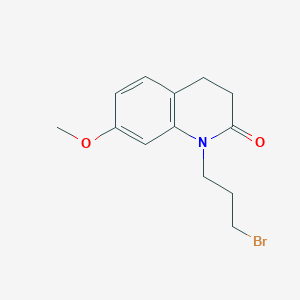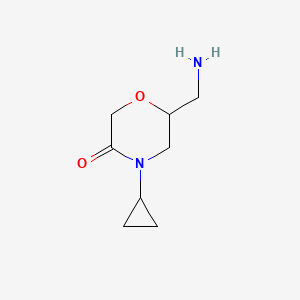![molecular formula C12H12N2S B15365046 2-Amino-4-ethynyl-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B15365046.png)
2-Amino-4-ethynyl-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-ethynyl-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a complex organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in medicinal chemistry, material science, and industrial processes. This particular compound features an ethynyl group, a methyl group, and a cyano group attached to the thiophene ring, making it a unique and valuable molecule in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Cyclization Reactions: Cyclization of appropriate precursors to form the thiophene core.
Functional Group Modifications: Introduction of the ethynyl, methyl, and cyano groups through various organic reactions such as alkylation, acylation, and nitrilation.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-4-ethynyl-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of the thiophene ring to its oxidized derivatives.
Reduction: Reduction of functional groups such as the cyano group to amines.
Substitution Reactions: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution Reactions: Various reagents such as halogens, alkyl halides, and acyl chlorides are used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Primary amines and secondary amines.
Substitution Products: Halogenated derivatives and alkylated compounds.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals, particularly in the development of drugs targeting various diseases.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Material Science: Employed in the creation of advanced materials with unique properties, such as conductive polymers and organic semiconductors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism by which 2-Amino-4-ethynyl-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The cyano group, for instance, can act as a bioisostere for carbonyl groups, influencing the binding affinity to biological targets. The ethynyl and methyl groups contribute to the compound's overall stability and reactivity, affecting its pharmacokinetic properties.
Comparación Con Compuestos Similares
2-Amino-4-methylthiophene-3-carbonitrile: Lacks the ethynyl group, resulting in different reactivity and biological activity.
4-Ethynylthiophene-3-carbonitrile: Does not have the amino or methyl groups, leading to distinct chemical properties.
2-Amino-4-ethynylthiophene-3-carbonitrile: Similar structure but without the methyl group, affecting its overall behavior.
Uniqueness: 2-Amino-4-ethynyl-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile stands out due to its combination of functional groups, which provides a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H12N2S |
|---|---|
Peso molecular |
216.30 g/mol |
Nombre IUPAC |
2-amino-4-ethynyl-4-methyl-6,7-dihydro-5H-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C12H12N2S/c1-3-12(2)6-4-5-9-10(12)8(7-13)11(14)15-9/h1H,4-6,14H2,2H3 |
Clave InChI |
WABJUXIOUUISEB-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC2=C1C(=C(S2)N)C#N)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6,8-Trichloropyrido[3,4-d]pyrimidine](/img/structure/B15364964.png)


![tert-Butyl 2-(2-bromoethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B15364993.png)



![Methyl thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B15365027.png)
![6-Bromo-4,7-dichloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B15365029.png)





